6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid
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Overview
Description
6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid is a complex organic compound that features both sulfonyl and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid typically involves multiple steps. One common method includes the reaction of 2-phenylethenesulfonyl chloride with hexanoic acid in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidative conditions.
Reduction: The carbamoyl group can be reduced to an amine under reductive conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form strong interactions with enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid: Known for its antifibrinolytic properties and used in the treatment of bleeding disorders
2-Phenylethenesulfonyl chloride: A precursor in the synthesis of sulfonyl-containing compounds
Uniqueness
6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid is unique due to the presence of both sulfonyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
56753-66-3 |
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Molecular Formula |
C15H20N2O5S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-(2-phenylethenylsulfonylcarbamoylamino)hexanoic acid |
InChI |
InChI=1S/C15H20N2O5S/c18-14(19)9-5-2-6-11-16-15(20)17-23(21,22)12-10-13-7-3-1-4-8-13/h1,3-4,7-8,10,12H,2,5-6,9,11H2,(H,18,19)(H2,16,17,20) |
InChI Key |
KZSAZXYAWKGWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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